molecular formula C15H17NO3 B7618732 2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide

2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B7618732
M. Wt: 259.30 g/mol
InChI Key: OQMAQKYGMZJZOE-UHFFFAOYSA-N
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Description

2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a hydroxy group, two methyl groups, and a furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, boronic acid derivatives.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the furan ring play crucial roles in its binding affinity and specificity towards target proteins. The compound may inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide
  • 2-hydroxy-N,5-dimethyl-N-[(furan-2-yl)methyl]benzamide
  • 2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-3-yl)methyl]benzamide

Uniqueness

2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the specific positioning of the hydroxy group, methyl groups, and the furan ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-4-7-14(17)13(8-10)15(18)16(3)9-12-6-5-11(2)19-12/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMAQKYGMZJZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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